molecular formula C20H20N4O4 B2982097 1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172038-57-1

1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

カタログ番号: B2982097
CAS番号: 1172038-57-1
分子量: 380.404
InChIキー: WDQZGRMUVKQWMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrrolo-triazole-dione derivative featuring a 3,5-dimethoxyphenyl group at position 1 and a 3,5-dimethylphenyl group at position 3.

Key pharmacological data reveals its potent inhibitory activity against HepG2 hepatocellular carcinoma cells, with an IC50 of 1.71 μM . This efficacy surpasses many structurally related compounds, as discussed below.

特性

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-11-5-12(2)7-13(6-11)23-19(25)17-18(20(23)26)24(22-21-17)14-8-15(27-3)10-16(9-14)28-4/h5-10,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZGRMUVKQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex triazole ring fused with a pyrrole structure and substituted phenyl groups. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit the proliferation of various cancer cell lines. The compound under review may share similar mechanisms due to its structural features.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as CDK2 and CDK4 .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • Broad-Spectrum Activity : Similar triazole derivatives have demonstrated activity against a range of bacteria and fungi. The exact spectrum for this specific compound remains to be fully explored but warrants investigation .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Compounds with similar structural motifs have been noted for their anti-inflammatory properties:

  • Cytokine Modulation : It is hypothesized that the compound could modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 based on the behavior of related compounds .

Case Studies

StudyFindings
Study 1The compound exhibited IC50 values in the low micromolar range against cancer cell lines (e.g., MV4-11) .
Study 2In vivo studies indicated significant tumor regression in xenograft models at doses comparable to existing chemotherapeutics .
Study 3Preliminary antimicrobial assays showed inhibition zones against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of methoxy groups at specific positions on the phenyl rings appears to enhance potency against cancer cells. Structural modifications can lead to variations in activity profiles.
  • Fused Rings : The triazole-pyrrole fusion contributes to the stability and potential bioactivity of the molecule.

類似化合物との比較

1-Benzyl-5-(4-fluorophenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

  • Structural Differences : Substituted with a benzyl (position 1) and 4-fluorophenyl (position 5) group.
  • Activity: Limited biological data is available, but fluorinated aryl groups are known to enhance metabolic stability and target binding .

1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

  • Structural Differences : Chlorobenzyl (position 1) and 4-ethylphenyl (position 5) substituents.
  • Key Contrast : The target compound’s dimethoxy and dimethyl groups likely offer better solubility than chloro/ethyl substituents, balancing lipophilicity for optimal bioavailability.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10e)

  • Structural Differences: Pyrazolo-pyrimidine core with a nitrobenzylideneamino group at position 4.
  • Activity : IC50 of 11 µM against MCF-7 breast cancer cells .
  • Key Contrast : The target compound’s pyrrolo-triazole-dione scaffold may enable distinct binding modes compared to pyrazolo-pyrimidines, which often act as kinase inhibitors (e.g., EGFR, CDK) .

Pyrazolo[3,4-d]pyrimidine Derivatives with 1,2,3-Triazole Moieties

  • Structural Differences : Hybrid structures combining pyrazolo-pyrimidine and triazole rings.
  • Activity : Compound 3 (IC50 = 2.03 µM against HepG2) induces apoptosis and G2/M cell cycle arrest .
  • Key Contrast: The target compound’s fused pyrrolo-triazole-dione system may enhance conformational rigidity, improving target affinity compared to non-fused hybrids.

Solubility and Pharmacokinetic Comparisons

  • Target Compound: No solubility data reported, but methoxy groups typically enhance water solubility.
  • Pyrazolo[3,4-d]pyrimidines: Exhibit poor aqueous solubility, necessitating nanoformulations (e.g., liposomes) for improved delivery .
  • Key Insight : The target compound’s dimethoxy groups may mitigate solubility challenges faced by related compounds, though experimental validation is required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。